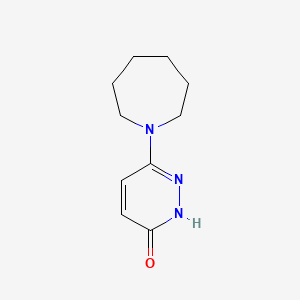

6-(Azepan-1-yl)pyridazin-3-ol

Overview

Description

“6-(Azepan-1-yl)pyridazin-3-ol” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “6-(Azepan-1-yl)pyridazin-3-ol”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A new series of pyrazolylpyridazine derivatives was obtained on the basis of 3-pyrazol-1-yl-6-hydrazinylpyridazine .Molecular Structure Analysis

The molecular weight of “6-(Azepan-1-yl)pyridazin-3-ol” is 191.27 . The molecular formula is C11H17N3 . The structure of the molecule can be represented by the SMILES stringNC1=CN=C(C=C1)N2CCCCCC2 .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been recognized for their antimicrobial properties. The structure of 6-(Azepan-1-yl)pyridazin-3-ol allows for the potential to act against a variety of microbial pathogens. Research has shown that similar compounds exhibit significant antibacterial and antifungal activities, which could be harnessed in the development of new antimicrobial agents .

Cardiovascular Therapeutics

The introduction of a 6-substituted-phenyl group on the pyridazinone skeleton, similar to the structure of 6-(Azepan-1-yl)pyridazin-3-ol , has been associated with enhanced cardiovascular effects. These compounds have been synthesized and examined for hypotensive activity, suggesting their potential use in treating hypertension and other cardiovascular conditions .

Anti-Inflammatory and Analgesic Applications

Pyridazinone derivatives are well-known for their anti-inflammatory and analgesic effects. The unique structure of 6-(Azepan-1-yl)pyridazin-3-ol could be explored for its efficacy in reducing inflammation and pain, which is beneficial in the treatment of chronic inflammatory diseases .

Anticancer Research

The pyridazinone ring system has been explored for anticancer properties. Compounds with a similar structure to 6-(Azepan-1-yl)pyridazin-3-ol have shown promise in inhibiting the growth of cancer cells. This compound could be a valuable addition to the arsenal of anticancer drugs, pending further research into its efficacy and mechanism of action .

Antidepressant and Anxiolytic Effects

Research indicates that pyridazinone derivatives can exhibit antidepressant and anxiolytic activities. The structural features of 6-(Azepan-1-yl)pyridazin-3-ol make it a candidate for the development of new treatments for depression and anxiety disorders .

Antidiabetic Potential

The pyridazinone scaffold has been associated with antidiabetic effects6-(Azepan-1-yl)pyridazin-3-ol could potentially influence blood glucose levels and insulin sensitivity, making it a compound of interest in the field of diabetes research .

Anticonvulsant Properties

Some pyridazinone derivatives have been reported to possess anticonvulsant properties. Given the structural similarities, 6-(Azepan-1-yl)pyridazin-3-ol could be investigated for its potential use in the treatment of epilepsy and other seizure disorders .

Agrochemical Applications

Beyond pharmaceuticals, pyridazinone derivatives like 6-(Azepan-1-yl)pyridazin-3-ol have been used as agrochemicals. They can serve as herbicides or pesticides, contributing to crop protection and yield improvement .

Mechanism of Action

Target of Action

Pyridazinone derivatives, a class of compounds to which 6-(azepan-1-yl)pyridazin-3-ol belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Azepan-1-yl)pyridazin-3-ol may interact with its targets in a similar manner.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-(azepan-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVZQQOCGKXNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azepan-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)

![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)

![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)

![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)